8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 is a complex organic compound with significant relevance in pharmaceutical research. It is classified under the category of heterocyclic compounds, specifically those containing nitrogen and chlorine within their structures. The compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound has the Chemical Abstracts Service (CAS) number 165739-71-9 and is available from various chemical suppliers. Its molecular formula is noted as C21H25ClN2O2, with a molecular weight of 372.89 g/mol. The structural complexity arises from its multiple rings and functional groups, which include a methoxy group and a piperidine moiety, contributing to its biological activity.
The synthesis of 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 typically involves multi-step organic reactions. Key methods may include:
These steps require careful optimization to ensure high yields and purity of the final product.
The molecular structure of 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 can be represented using various chemical notation systems:
COc1cnc2c(CCc3cc(Cl)ccc3C2(O)C4CCN(C)CC4)c1
InChI=1S/C21H25ClN2O2/c1-24-9-7-16(8-10-24)21(25)19-6-5-17(22)11-14(19)3-4-15-12-18(26-2)13-23-20(15)21/h5-6,11-13,16,25H,3-4,7-10H2,1-2H3
The structural features include:
Chemical reactions involving 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 can include:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields.
The mechanism of action for 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 is primarily associated with its interaction with biological targets in the central nervous system. The compound may function as a receptor modulator or inhibitor for specific neurotransmitter pathways:
Quantitative data on binding affinities and efficacy would typically be derived from pharmacological studies.
The physical properties of 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 include:
Property | Value |
---|---|
Molecular Weight | 372.89 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Chemical properties may include stability under various pH conditions and reactivity with common reagents used in organic synthesis.
8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4 has potential applications in several areas:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, showcasing its potential impact on drug discovery efforts.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2